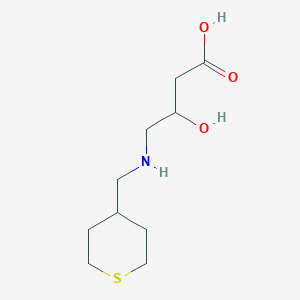
(Octahydroindolizin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydroindolizin-3-yl)methanamine is a heterocyclic amine compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydroindolizin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of indolizine derivatives followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Octahydroindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indolizine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hypervalent iodine, TEMPO
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium, Copper, Ruthenium
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted indolizine derivatives, which can be further utilized in different applications .
Scientific Research Applications
(Octahydroindolizin-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Octahydroindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(Octahydroindolizin-5-yl)methanamine: Similar structure but with a different position of the amine group.
(1H-Indol-3-yl)methanamine: Contains an indole ring instead of an indolizine ring.
Uniqueness
(Octahydroindolizin-3-yl)methanamine is unique due to its specific ring structure and the position of the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanamine |
InChI |
InChI=1S/C9H18N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h8-9H,1-7,10H2 |
InChI Key |
CCGILMSMCXTSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



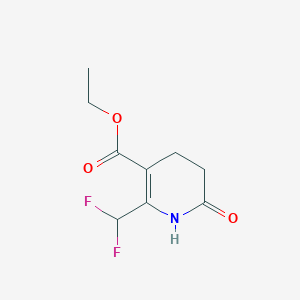
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)
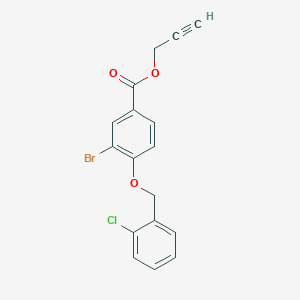
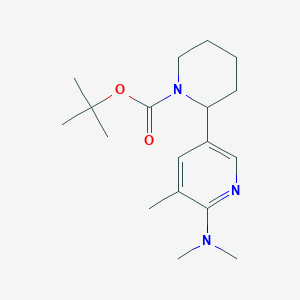
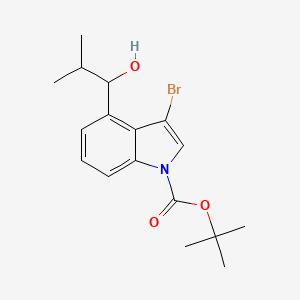
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)
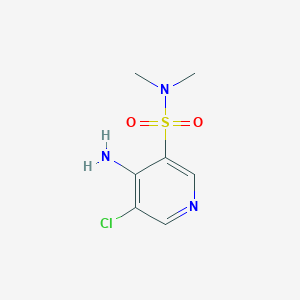

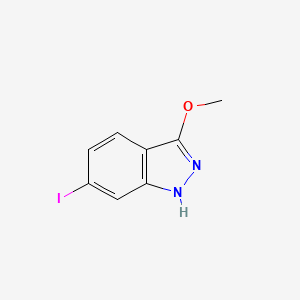

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)
